4-Acetylphenyl trifluoromethanesulfonate

Leaving Group Ability Physical Organic Chemistry Nucleofugality

4-Acetylphenyl trifluoromethanesulfonate (4-acetylphenyl triflate, CAS 109613-00-5) is a versatile aryl pseudohalide building block, categorized as an aryl sulfonate ester with the molecular formula C9H7F3O4S (molecular weight: 268.21 g/mol) and a density of 1.418 g/mL at 25 °C. Its distinguishing feature is the powerful trifluoromethanesulfonate (triflate, -OTf) leaving group, which confers exceptional reactivity in palladium-catalyzed cross-coupling reactions, making it an essential intermediate for constructing complex molecular architectures in medicinal chemistry and materials science.

Molecular Formula C9H7F3O4S
Molecular Weight 268.21 g/mol
CAS No. 109613-00-5
Cat. No. B028095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylphenyl trifluoromethanesulfonate
CAS109613-00-5
Molecular FormulaC9H7F3O4S
Molecular Weight268.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H7F3O4S/c1-6(13)7-2-4-8(5-3-7)16-17(14,15)9(10,11)12/h2-5H,1H3
InChIKeyRUMMIUOXQGFCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylphenyl Trifluoromethanesulfonate (CAS 109613-00-5): Scientific Procurement and Comparative Baseline for Aryl Electrophiles


4-Acetylphenyl trifluoromethanesulfonate (4-acetylphenyl triflate, CAS 109613-00-5) is a versatile aryl pseudohalide building block, categorized as an aryl sulfonate ester with the molecular formula C9H7F3O4S (molecular weight: 268.21 g/mol) and a density of 1.418 g/mL at 25 °C . Its distinguishing feature is the powerful trifluoromethanesulfonate (triflate, -OTf) leaving group, which confers exceptional reactivity in palladium-catalyzed cross-coupling reactions, making it an essential intermediate for constructing complex molecular architectures in medicinal chemistry and materials science [1]. Unlike its direct halogenated analogs, this triflate offers a unique balance of high electrophilicity, synthetic accessibility from phenols, and orthogonal reactivity profiles, which are critical for chemoselective transformations [2]. The compound is typically synthesized via the reaction of 4-hydroxyacetophenone with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine, providing a straightforward and efficient route compared to direct aromatic halogenation .

Why 4-Acetylphenyl Trifluoromethanesulfonate Cannot Be Readily Substituted with Generic Aryl Electrophiles


Generic substitution of 4-acetylphenyl trifluoromethanesulfonate (4-acetylphenyl triflate) with common aryl halides or other sulfonate esters is scientifically unsound due to significant disparities in electrophilic reactivity, chemoselectivity, and synthetic accessibility. The triflate group's unique electron-withdrawing power (Hammett σp = +0.47) and leaving group ability (conjugate acid pKa ≈ -14) are quantitatively superior to those of tosylate (σp = +0.29, pKa ≈ -2.8) and mesylate (σp = +0.33) analogs [1]. Crucially, the reactivity of aryl triflates in palladium-catalyzed cross-couplings is generally considered comparable to that of aryl bromides (-Br ~ -OTf), while substantially exceeding that of aryl chlorides (-OTf >> -Cl) [2]. This places the triflate in a distinct reactivity tier. Furthermore, the outcome of competitive coupling reactions between aryl bromides and triflates is highly dependent on the nucleophilic partner and catalyst system, leading to divergent and often inverted selectivities (e.g., the Suzuki-Miyaura anomaly) [3]. Therefore, simply exchanging this triflate for an aryl bromide or chloride would alter the fundamental reaction kinetics, chemoselectivity profile, and potential for orthogonal functionalization, necessitating extensive re-optimization of reaction conditions and potentially precluding the intended synthetic sequence. The evidence below quantifies these critical differences.

Quantitative Differentiation of 4-Acetylphenyl Trifluoromethanesulfonate: A Procurement Evidence Guide


Superior Leaving Group Ability Quantified by Hammett σp Constant and Conjugate Acid pKa

The electron-withdrawing power and leaving group ability of the triflate (-OTf) moiety in 4-acetylphenyl triflate are quantifiably superior to those of common alternative sulfonate esters such as tosylate (-OTs) and mesylate (-OMs). The Hammett σp constant, a measure of substituent electronic effect, is +0.47 for the triflate group, which is significantly higher than the values for mesylate (+0.33) and tosylate (+0.29) [1]. This indicates a stronger electron-withdrawing inductive effect that activates the aryl carbon for nucleophilic attack. Furthermore, the conjugate acid of the triflate anion is triflic acid, with an estimated pKa of -14, making the triflate anion an exceptionally stable and weak conjugate base . In contrast, the conjugate acid of the tosylate anion, p-toluenesulfonic acid, has a pKa of -2.8 [2]. This vast difference in pKa (ΔpKa > 11 units) translates directly into a far superior leaving group ability for the triflate in nucleophilic substitution and oxidative addition steps of cross-coupling reactions.

Leaving Group Ability Physical Organic Chemistry Nucleofugality

Chemoselectivity Inversion in Suzuki-Miyaura Coupling: Solvent-Controlled Selectivity Between Aryl Triflate and Aryl Chloride

4-Acetylphenyl triflate exhibits a remarkable and quantifiable chemoselectivity switch in competitive Suzuki-Miyaura coupling reactions against 4-acetylphenyl chloride, a feature not available with other leaving groups. Intermolecular competition experiments between 4-acetylphenyl triflate and 4-acetylphenyl chloride with o-tolylboronic acid, using a [Pd2(dba)3]/P(t)Bu3 catalyst system, demonstrated complete selectivity for reaction at the C-Cl bond in toluene solvent [1]. Conversely, when the solvent was changed to acetonitrile (MeCN), complete selectivity for the C-OTf bond was observed [1]. This binary, solvent-controlled selectivity switch is a distinct and quantifiable advantage of the triflate group.

Chemoselectivity Suzuki-Miyaura Coupling Palladium Catalysis

High-Yield Transformation to Aryl Halides via Ruthenium Catalysis: A 98% Yield to 4'-Bromoacetophenone

4-Acetylphenyl triflate can be quantitatively transformed into valuable aryl halide intermediates under mild conditions, demonstrating its versatility as a synthetic hub. Specifically, treatment of 4-acetylphenyl triflate with LiBr (1.5 equiv) and a catalytic amount of [Cp*Ru(MeCN)3]OTf (5 mol%) in DMI at 100 °C for 12 hours afforded 4'-bromoacetophenone in a near-quantitative yield of 98% [1]. This high efficiency contrasts with the challenges often encountered in direct electrophilic bromination of acetophenone derivatives. While not a direct comparator in the same paper, this yield can be compared to the yield of synthesizing 4-acetylphenyl tosylate, for which a subsequent ethoxycarbonylation step under palladium catalysis yields ethyl 4-acetylbenzoate in satisfactory yields, but the initial tosylate synthesis yield is not reported in this context [2].

Halogenation Ruthenium Catalysis Synthetic Transformation

Established Reactivity Hierarchy: Aryl Triflate Reactivity Comparable to Aryl Bromide in Pd-Catalyzed Oxidative Addition

In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-limiting. The reactivity of aryl triflates in this key step is well-established and quantitatively positioned in the hierarchy of common electrophiles. A recent comprehensive review summarizes the general reactivity order for oxidative addition to Pd(0) as: -I > -Br ~ -OTf > -Cl [1]. This places 4-acetylphenyl triflate in the same reactivity tier as the corresponding aryl bromide, making it a viable alternative when a bromide is not accessible or when its orthogonal reactivity is required. This is a class-level inference based on the behavior of aryl triflates as a functional group. In contrast, aryl chlorides are significantly less reactive under standard coupling conditions, often requiring specialized ligands or forcing conditions.

Oxidative Addition Reactivity Scale Palladium Catalysis

Validated Research and Industrial Applications for 4-Acetylphenyl Trifluoromethanesulfonate Based on Quantitative Evidence


Chemoselective Sequential Functionalization in Complex Molecule Synthesis

This is the primary high-value application derived from the quantifiable chemoselectivity data in Section 3, Evidence Item 2. In molecules bearing both an aryl chloride and an aryl triflate (such as a chloroaryl triflate), the solvent-dependent inversion of selectivity [1] enables a powerful, iterative coupling strategy. A researcher can perform a first Suzuki coupling selectively at the chloride site in toluene, and then, in a subsequent step, change the solvent to acetonitrile to activate the triflate site for a second, different coupling. This orthogonal reactivity is a direct consequence of the data presented and is not achievable with any combination of halides alone. This approach is invaluable for building complex biaryl and terphenyl systems common in pharmaceuticals and advanced materials.

Synthesis of 4-Acetylphenyl-Derived Biaryl Pharmacophores via Suzuki-Miyaura Coupling

Based on the class-level inference that aryl triflate reactivity is comparable to that of an aryl bromide [2], 4-acetylphenyl triflate is an ideal electrophilic partner for introducing the 4-acetylphenyl moiety into drug-like scaffolds. When a 4-hydroxyacetophenone precursor is more readily available or cost-effective than the corresponding 4-bromoacetophenone, synthesizing the triflate becomes a strategically superior route. The resulting biaryl ketone products are common pharmacophores in kinase inhibitors, antitumor agents, and other bioactive molecules. This application is supported by the compound's use in developing antitumor agents targeting the PI3K/Akt/mTOR pathway .

High-Yield Access to 4'-Haloacetophenone Building Blocks

The high-yield (98%) ruthenium-catalyzed conversion of 4-acetylphenyl triflate to 4'-bromoacetophenone [3] provides a compelling reason to procure this compound even if the ultimate target is an aryl halide. This route offers a milder, more efficient, and potentially more selective alternative to traditional electrophilic halogenation of acetophenone. The quantitative yield and mild conditions make this a robust and scalable method for generating valuable 4'-haloacetophenone intermediates, which are widely used in further cross-coupling reactions and as starting materials for more complex syntheses.

Accelerated Medicinal Chemistry Library Synthesis via Late-Stage Diversification

The combination of high reactivity in cross-coupling (comparable to an aryl bromide, [2]) and the unique chemoselectivity (Evidence Item 2, [1]) makes 4-acetylphenyl triflate an ideal tool for late-stage functionalization in medicinal chemistry. A core scaffold can be prepared with a pendant 4-acetylphenyl triflate group. This common intermediate can then be diversified into a library of analogs by reacting it with a panel of different boronic acids or other nucleophiles. This modular, divergent strategy accelerates the synthesis of structure-activity relationship (SAR) libraries, allowing medicinal chemists to explore chemical space around a lead compound more efficiently. The acetyl group itself serves as an additional synthetic handle for further derivatization (e.g., oxime or hydrazone formation) .

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